4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole
Overview
Description
4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole (APT) is a polydentate ligand that can form complexes with various metals. It is characterized by the presence of both pyridyl and triazole rings, which allow it to act as an ambidentate ligand, coordinating through different atoms depending on the metal and reaction conditions .
Synthesis Analysis
The synthesis of APT-based complexes can be achieved through direct reactions with metal precursors. For instance, ruthenium complexes of APT are formed by reacting [Ru(CO)2Cl2]n with APT in boiling methanol. Similarly, reactions with metal acetates have led to the formation of various complexes with APT, demonstrating its versatility as a ligand . Additionally, APT derivatives can be synthesized through multi-step reaction sequences, starting from precursors such as methyl nicotinate .
Molecular Structure Analysis
The molecular structure of APT complexes has been elucidated using X-ray crystallography. Two coordination isomers of Ru(CO)2Cl2(APT) have been characterized, with one isomer coordinated to a pyridyl ring and an adjacent triazole ring, and the other to a pyridyl ring and the amino nitrogen atom. The crystal structures of these isomers differ in their color and crystal system, with one being orange and orthorhombic, and the other yellow and triclinic . The asymmetrical 3,5-disubstituted 4-amino-1,2,4-triazoles have also been characterized, revealing their molecular and crystal structures .
Chemical Reactions Analysis
APT and its derivatives participate in various chemical reactions, forming complexes with different metals and exhibiting diverse coordination modes. The ligand's ability to coordinate through different atoms is highlighted by the formation of isomers. For example, the bromide analogue of the ruthenium complex predominantly forms the yellow isomer, while the iodide analogue crystallizes only as the orange isomer . The reactivity of APT derivatives with aromatic aldehydes and ketones has also been explored, leading to the synthesis of triazolo[1,5-a]pyrimidines .
Physical and Chemical Properties Analysis
The physical and chemical properties of APT complexes are influenced by their molecular structure and the nature of the metal-ligand coordination. The thermal stabilities of coordination polymers formed with APT have been investigated, indicating the robustness of these materials . The hydrogen bonding patterns observed in the crystal structures of APT derivatives contribute to the formation of two-dimensional networks of molecules, which can affect the compound's solubility and stability .
Scientific Research Applications
Coordination Chemistry and Crystal Structures
- The coordination chemistry of 4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole is explored in various studies. This compound is utilized in the synthesis of novel complexes, demonstrating its potential in the development of coordination polymers with specific structural features (Wang, Ma, Huang, & Dong, 2009), (Klingele & Brooker, 2003).
- The compound is involved in creating structures with various metal ions, leading to distinctive one-dimensional coordination polymers and two-dimensional networks. These are significant for understanding the formation and properties of crystal structures (Liu, He, Shao, & Li, 2008), (Qin, Zhao, Ma, Liu, & Dong, 2012).
Luminescent Properties and Molecular Synthesis
- 4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole serves as a key component in the synthesis of complexes with tunable luminescent properties. This application is crucial in the field of materials science for developing substances with specific optical characteristics (Wang, Cheng, Ma, Dong, & Huang, 2010).
- The compound also plays a role in the synthesis of various other chemical structures, highlighting its versatility as a building block in organic chemistry (Jian, Ren, Qin, & Hu, 2007).
Corrosion Inhibition and Surface Chemistry
- In the field of corrosion science, this compound is investigated for its inhibitory effects on metal corrosion, making it significant for industrial applications where metal preservation is crucial (Bentiss, Bouanis, Mernari, Traisnel, Vezin, & Lagrenée, 2007), (Mernari, Attari, Traisnel, Bentiss, & Lagrenée, 1998).
Biological and Pharmaceutical Applications
- Some studies have explored the potential of derivatives of this compound in biological contexts, such as in anticancer and antileishmanial activities. This highlights its significance in the development of new pharmaceutical agents (Grytsai, Valiashko, Penco-Campillo, Dufies, Hagege, Demange, Martial, Pagès, Ronco, & Benhida, 2020), (Süleymanoğlu, Ünver, Ustabaş, Direkel, & Alpaslan, 2017).
properties
IUPAC Name |
3,5-dipyridin-2-yl-1,2,4-triazol-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N6/c13-18-11(9-5-1-3-7-14-9)16-17-12(18)10-6-2-4-8-15-10/h1-8H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHRKXLULSZZZQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN=C(N2N)C3=CC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20341225 | |
Record name | 3,5-Di(pyridin-2-yl)-4H-1,2,4-triazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20341225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole | |
CAS RN |
1671-88-1 | |
Record name | 3,5-Di(pyridin-2-yl)-4H-1,2,4-triazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20341225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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